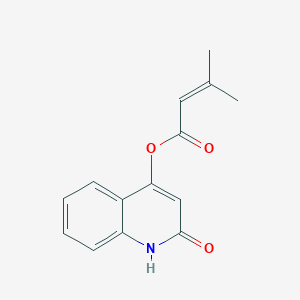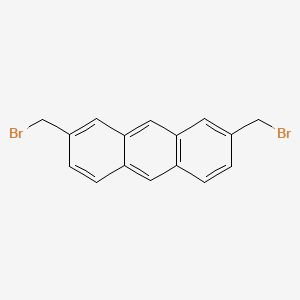
4-Azidonaphthalene-1-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Azidonaphthalene-1-sulfonic acid is an organic compound derived from naphthalene, characterized by the presence of an azido group (-N₃) and a sulfonic acid group (-SO₃H) attached to the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azidonaphthalene-1-sulfonic acid typically involves the introduction of the azido group to a naphthalene derivative. One common method is the diazotization of 4-aminonaphthalene-1-sulfonic acid followed by substitution with sodium azide. The reaction conditions generally include:
Diazotization: The 4-aminonaphthalene-1-sulfonic acid is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Azidation: The diazonium salt is then reacted with sodium azide in a polar solvent such as water or acetonitrile to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves stringent control of reaction conditions, such as temperature, pH, and reagent concentrations, to ensure consistent product quality.
化学反应分析
Types of Reactions
4-Azidonaphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often replacing halides or other leaving groups.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Cycloaddition: Copper(I) catalysts in the presence of alkynes for the Huisgen cycloaddition.
Major Products Formed
Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of 1,2,3-triazoles.
科学研究应用
4-Azidonaphthalene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as photoresists and polymers.
作用机制
The mechanism of action of 4-Azidonaphthalene-1-sulfonic acid is primarily based on the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are stable and bioorthogonal. This property makes it useful in click chemistry for labeling and modifying biomolecules without interfering with biological processes. The sulfonic acid group enhances the compound’s solubility in water, facilitating its use in aqueous environments.
相似化合物的比较
Similar Compounds
4-Aminonaphthalene-1-sulfonic acid: Precursor in the synthesis of 4-Azidonaphthalene-1-sulfonic acid.
Naphthalene-1-sulfonic acid: Lacks the azido group but shares the sulfonic acid functionality.
4-Nitronaphthalene-1-sulfonic acid: Contains a nitro group instead of an azido group.
Uniqueness
This compound is unique due to the presence of both the azido and sulfonic acid groups. The azido group provides high reactivity for cycloaddition reactions, while the sulfonic acid group enhances solubility and stability in aqueous solutions. This combination of properties makes it particularly valuable in applications requiring bioorthogonal chemistry and water solubility.
属性
CAS 编号 |
93673-76-8 |
|---|---|
分子式 |
C10H7N3O3S |
分子量 |
249.25 g/mol |
IUPAC 名称 |
4-azidonaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C10H7N3O3S/c11-13-12-9-5-6-10(17(14,15)16)8-4-2-1-3-7(8)9/h1-6H,(H,14,15,16) |
InChI 键 |
GRTYJQZJVVTEQU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-Nitrophenyl)disulfanyl]pyridine](/img/structure/B14368770.png)
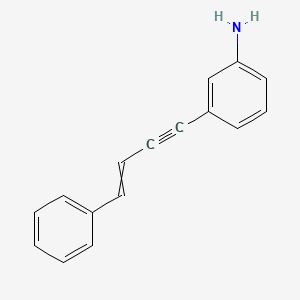
![Bis[2-(trifluoromethoxy)-2,3,3,3-tetrafluoropropionyl] peroxide](/img/structure/B14368776.png)
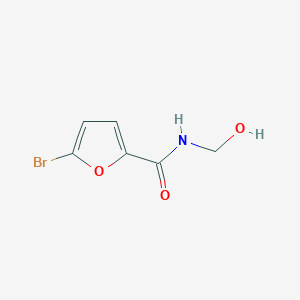
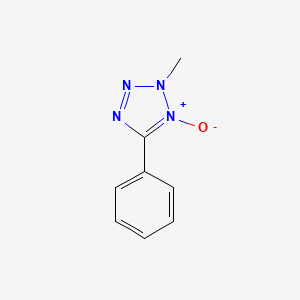
![Dibutyl[3-(trimethylstannyl)propyl]phosphane](/img/structure/B14368785.png)

![N-(4-Fluorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14368795.png)


